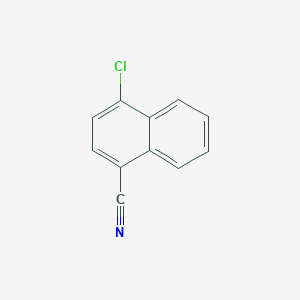
4-Chloro-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.
Major Products:
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Applications De Recherche Scientifique
4-Chloro-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparaison Avec Des Composés Similaires
1-Naphthonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Lacks the nitrile group, limiting its applications in organic synthesis.
2-Chloro-1-naphthonitrile: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H6ClN |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
4-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
Clé InChI |
KLYDQWZSLRBNHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


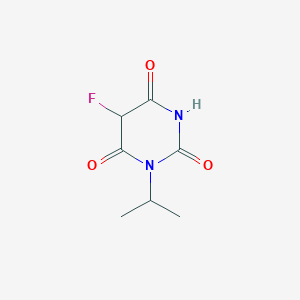

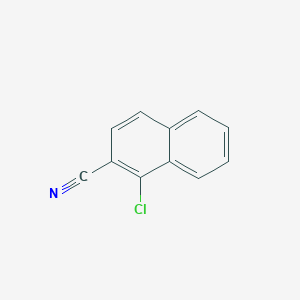

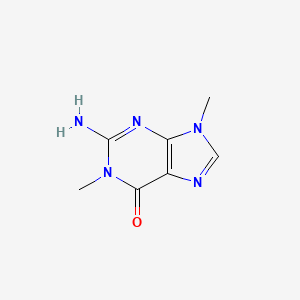

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
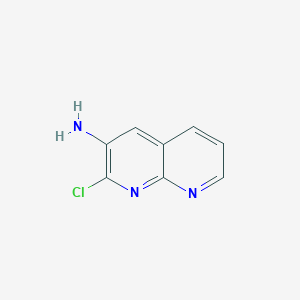
![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)

![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)



